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[City, State] – December 13, 2025 – A comprehensive review of the scientific literature on

pangamic acid, often marketed as "vitamin B15," reveals a significant disconnect between its

purported therapeutic benefits and the available clinical evidence. This guide, intended for

researchers, scientists, and drug development professionals, provides a detailed comparison of

pangamic acid with established alternatives for enhancing athletic performance and supporting

cardiovascular health, supported by experimental data and detailed methodologies.

The Enigma of Pangamic Acid
Pangamic acid is not an officially recognized vitamin, and its chemical identity is not

standardized.[1] Formulations can vary widely, often containing substances like dimethylglycine

(DMG), diisopropylamine dichloroacetate (DADA), calcium gluconate, and glycine.[1] While

much of the early research, primarily from the former Soviet Union, suggested benefits for

oxygenating tissues, improving endurance, and supporting heart and brain function, these

studies often lacked the rigorous controls of modern clinical trials.[2][3]

Conversely, regulatory bodies like the U.S. Food and Drug Administration (FDA) have

expressed safety concerns, noting that some components found in pangamic acid preparations

may be carcinogenic.[1][3][4] The FDA does not recognize pangamic acid as a vitamin and has

taken action against its sale, classifying it as an unsafe food additive.[3][5]
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Comparison with Established Alternatives
To provide a clear perspective, this guide compares the claims and evidence for pangamic acid

with well-researched alternatives in two key areas: athletic performance and cardiovascular

health.

Athletic Performance
Pangamic acid has been promoted to enhance athletic performance by improving oxygen

utilization and reducing lactic acid accumulation.[6] However, a double-blind clinical trial on

male track athletes ingesting 300 mg of pangamic acid daily for three weeks found no

significant improvement in maximal treadmill performance, heart rate, or blood glucose and

lactate levels compared to a placebo group.[5]

In contrast, supplements like creatine and beta-alanine have a substantial body of evidence

supporting their efficacy.

Table 1: Comparison of Pangamic Acid and Alternatives for Athletic Performance
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Compound
Claimed/Proven

Benefit

Dosage in

Studies

Key

Experimental

Findings

Experimental

Protocol

Pangamic Acid

Improved oxygen

utilization,

reduced lactate

300 mg/day

(calcium

pangamate and

DMG)

No significant

difference in

maximal heart

rate, treadmill

time, or post-test

glucose and

lactate levels

compared to

placebo in male

track athletes.[5]

Double-blind,

placebo-

controlled trial

over 3 weeks

using the Bruce

treadmill

protocol.[5]

Creatine

Monohydrate

Increased

strength, power

output, and lean

muscle mass

Loading phase:

20-25 g/day for

5-7 days;

Maintenance

phase: 3-5 g/day

Significantly

greater gains in

strength and

performance in

maximal effort

muscle

contractions

compared to

placebo when

combined with

resistance

training.[7][8]

Randomized

controlled trials

involving

resistance

training

programs with

supplementation

periods ranging

from weeks to

months.

Performance

was assessed

using measures

like 1RM (one-

repetition

maximum) and

total work

performed.[7][8]
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Beta-Alanine

Improved

performance in

high-intensity

exercise,

delayed fatigue

4.8 - 6.4 g/day

Increased

muscle

carnosine

concentrations,

leading to

improved

performance in

high-intensity

exercise lasting

1-4 minutes.[9]

[10]

Randomized

controlled trials

with

supplementation

periods of 4-10

weeks.

Performance

was often

measured using

cycling capacity

tests or time

trials.[9][10]

Cardiovascular Health
Pangamic acid has been anecdotally used for various cardiovascular conditions, with claims of

lowering cholesterol and improving oxygenation of the heart.[1] However, robust clinical data to

support these claims is lacking.

Alternatives with significant clinical backing include omega-3 fatty acids and Coenzyme Q10

(CoQ10).

Table 2: Comparison of Pangamic Acid and Alternatives for Cardiovascular Health
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Compound
Claimed/Proven

Benefit

Dosage in

Studies

Key

Experimental

Findings

Experimental

Protocol

Pangamic Acid

Lowered

cholesterol,

improved heart

oxygenation

Not well-

established in

clinical trials

Anecdotal

reports and early

studies with

methodological

limitations.[11]

No large-scale,

controlled trials

confirming

cardiovascular

benefits.

Primarily

observational

and small-scale,

uncontrolled

studies.[11]

Omega-3 Fatty

Acids (EPA/DHA)

Reduced risk of

major

cardiovascular

events, lowered

triglycerides

1 g/day

Significant

reduction in total

myocardial

infarction.[12]

Prescription-

strength doses

can lower high

triglyceride

levels.[13]

Large-scale,

randomized,

double-blind,

placebo-

controlled trials

such as the

VITAL study, with

follow-up over

several years.

[12][14]

Coenzyme Q10

Improved

symptoms of

heart failure,

reduced

cardiovascular

mortality

100 - 400

mg/day

In patients with

heart failure,

CoQ10

supplementation

was associated

with lower

cardiovascular

mortality and all-

cause mortality.

[15][16]

Randomized,

double-blind,

placebo-

controlled trials,

such as the Q-

SYMBIO study,

with long-term

follow-up.[15]
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Proposed Mechanisms of Action and Experimental
Workflows
The proposed mechanisms for pangamic acid and its alternatives differ significantly, which is

reflected in the design of experimental studies.

Pangamic Acid's Proposed Mechanism
The primary proposed mechanism for pangamic acid, specifically its dimethylglycine (DMG)

component, is its role as a methyl donor in transmethylation reactions, which is theorized to

improve cellular respiration and energy utilization.[2][5]

Pangamic Acid (DMG) Methyl Group Donor Provides Transmethylation Reactions Participates in

Improved Cellular Respiration
 Leads to

Detoxification Pathways
 Supports

Enhanced Athletic Performance Results in

Click to download full resolution via product page

Caption: Proposed mechanism of pangamic acid (DMG component).

Experimental Workflow for Athletic Performance Studies
A typical experimental workflow to assess the impact of a supplement on athletic performance

involves a randomized controlled trial design.
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Caption: Standard workflow for athletic performance clinical trials.

Experimental Workflow for Cardiovascular Health
Studies
Studies investigating cardiovascular outcomes typically require large patient populations and

long-term follow-up to observe statistically significant effects.
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Caption: Typical workflow for cardiovascular outcome clinical trials.
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Conclusion
The therapeutic claims surrounding pangamic acid are not supported by the standards of

evidence-based medicine. The lack of a standardized chemical identity, coupled with a dearth

of high-quality clinical trials and potential safety concerns, positions pangamic acid as a

substance of questionable efficacy and safety. In contrast, alternatives such as creatine and

beta-alanine for athletic performance, and omega-3 fatty acids and Coenzyme Q10 for

cardiovascular health, are supported by a wealth of scientific evidence from well-designed

clinical trials.

Researchers and drug development professionals are encouraged to focus on compounds with

proven mechanisms of action and a robust portfolio of clinical data. While the allure of a

"miracle vitamin" like pangamic acid may persist in popular culture, the scientific community

must rely on rigorous, evidence-based approaches to advance therapeutic options.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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